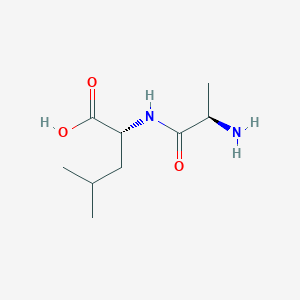

H-D-Ala-D-leu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-D-Ala-D-leu-OH, also known as D-Alanyl-L-leucine (D-Ala-Leu), is a dipeptide that acts as a source donor of L-Leucine . It is used for research and development purposes .

Synthesis Analysis

The synthesis of dipeptides like H-D-Ala-D-leu-OH involves the reaction of residues such as D-Ala, D-Ser, Abu, t-Leu, D-Leu, and D-Phg at the C-terminal, resulting in the corresponding unnatural dipeptides .Physical And Chemical Properties Analysis

H-D-Ala-D-leu-OH has a molecular weight of 202.25 . It has a density of 1.108g/cm3 . The boiling point is 409.7ºC at 760 mmHg .科学的研究の応用

Proteomics Research

H-D-Ala-D-leu-OH: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound serves as a building block for synthesizing peptides and proteins, which are then used to study peptide-protein interactions .

Chiral Separation Studies

The compound plays a significant role in chiral separation studies. It is used to understand the behavior of chiral amino acids and related compounds, which have applications in food and clinical sciences. The D-enantiomers of amino acids, to which H-D-Ala-D-leu-OH belongs, are increasingly recognized as physiologically active substances and biomarkers .

Drug Development

In pharmaceutical research, H-D-Ala-D-leu-OH can be a precursor in the synthesis of more complex peptides that have potential therapeutic applications. Its structure allows for modifications that can enhance drug properties such as solubility and permeability .

Membrane Fusiogenic Research

This compound is relevant in the study of membrane fusiogenic peptides, which are crucial for the intracellular delivery of therapeutic drugs and genes. Such peptides can facilitate endosomal escape, enhancing the efficacy of drug delivery systems .

Analytical Method Development

The compound is used in developing sensitive and selective analytical methods, such as multi-dimensional high-performance liquid chromatography (HPLC). These methods are essential for the precise determination of trace levels of D-amino acids in various samples .

Neurological Research

D-amino acids, including those derived from H-D-Ala-D-leu-OH , are found to have crucial roles in the regulation of neuronal and hormonal systems. Research in this field can lead to a better understanding of neurological functions and disorders .

Disease Biomarker Identification

The study of D-amino acids, for which H-D-Ala-D-leu-OH serves as a representative, is becoming important in identifying biomarkers for various diseases. This can lead to early detection and improved treatment strategies .

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .

将来の方向性

作用機序

Target of Action

H-D-Ala-D-leu-OH is a dipeptide consisting of D-alanine (D-Ala) and D-leucine (D-Leu) . Dipeptides like H-D-Ala-D-Leu-OH can be used in various biochemical and pharmaceutical research applications, such as studying peptide-protein interactions . Glycopeptides, a class of antibiotics that include compounds with similar structures, target Gram-positive pathogens and arrest bacterial cell wall biosynthesis by binding to the acyl-D-alanyl-D-alanine terminus of the nascent peptidoglycan .

Mode of Action

It’s known that glycopeptides, which have similar structures, inhibit cell growth and division by blocking the extracellular polymerization of the nascent peptidoglycan . This suggests that H-D-Ala-D-leu-OH might interact with its targets in a similar manner.

Biochemical Pathways

D-leu, one of the components of h-d-ala-d-leu-oh, has been reported to upregulate the expression of heme-oxygenase-1 (ho-1) and superoxide dismutase2 (sod2) in ovaries . These enzymes play crucial roles in the body’s response to oxidative stress.

Pharmacokinetics

A study on a similar opioid peptide, h-tyr-d-ala-gly-phe-d-leu-oh (dadle), and its cyclic prodrugs showed that the prodrugs exhibited similar pharmacokinetic properties and improved stability compared to dadle in rat blood . This increased stability led to higher plasma concentrations of DADLE after intravenous administration of the prodrugs compared to DADLE alone .

Result of Action

D-leu, one of the components of h-d-ala-d-leu-oh, has been reported to mitigate oocyte maturation failure and inhibit the increase of alanine aminotransferase levels induced by restraint stress .

特性

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426310 |

Source

|

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67392-69-2 |

Source

|

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)